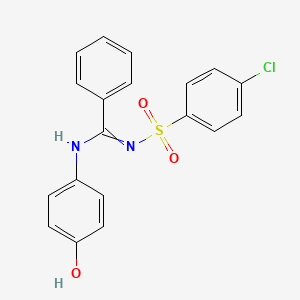

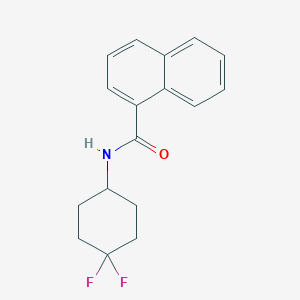

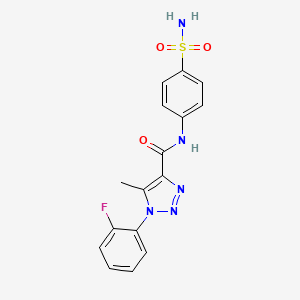

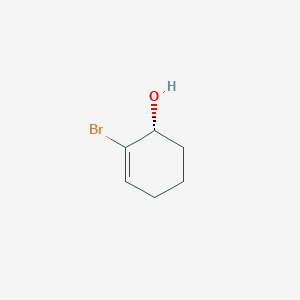

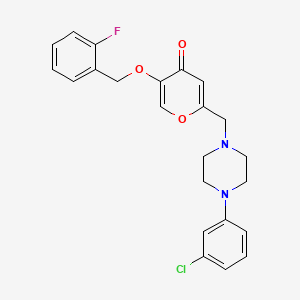

![molecular formula C23H22N2O3S B2493321 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946368-20-3](/img/structure/B2493321.png)

2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including chemoselective N-acetylation and reactions with bromide in the presence of K2CO3, showcasing a methodology that could be analogous to the synthesis of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide (Belay et al., 2012). Additionally, compounds with similar structural features have been synthesized through reactions involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, suggesting potential pathways for synthesizing the target compound (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds demonstrates non-H atoms in nearly planar conformations and the presence of intramolecular hydrogen bonds, contributing to the overall planarity and stability of the molecule (Wen et al., 2006). This analysis provides insights into how the molecular structure of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide might be characterized.

Chemical Reactions and Properties

The compound's chemical reactions likely involve interactions with various reagents, as seen in related acetamide derivatives. These reactions include N-acetylation, coupling methods, and reactions with amino acid esters, offering a glimpse into the reactivity and potential chemical transformations of the target compound (Fathalla, 2015).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, have been thoroughly analyzed, providing a foundation for understanding the physical characteristics of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide. These analyses often involve X-ray crystallography and other spectroscopic methods to determine the compound's structural integrity and stability under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential biological activity, have been explored through synthesis and in vitro studies. For instance, related acetamide compounds exhibit potent in vitro inhibition against Mycobacterium tuberculosis, suggesting possible biological activities for the target compound (Pissinate et al., 2016).

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

Structural and Fluorescence Properties : Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and fluorescence properties. For instance, certain compounds form gels or crystalline solids upon treatment with mineral acids, displaying varied fluorescence emissions based on their structural modifications and interactions with other molecules (Karmakar, Sarma, & Baruah, 2007).

Anion Coordination and Molecular Geometry : Studies on amide derivatives have shown different spatial orientations upon anion coordination, leading to structures with tweezer-like geometries or S-shaped configurations. These findings highlight the importance of molecular geometry in the self-assembly and crystal structure of these compounds (Kalita & Baruah, 2010).

Potential Applications

Antitubercular Activity : Some 2-(quinolin-4-yloxy)acetamide derivatives have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been identified as promising candidates for future development in tuberculosis treatment, exhibiting low toxicity to mammalian cells and potential for drug combination synergy (Pissinate et al., 2016; Giacobbo et al., 2017).

Optical and Fluorescent Properties : The synthesis and study of 2-functionally substituted thieno[3,2-c]quinoline derivatives have revealed moderate to high fluorescence quantum yields, making these compounds potential candidates for applications as invisible ink dyes or in other areas requiring fluorescent materials (Bogza et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-6-10-19(11-7-16)28-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCJKHKJFVEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)